molecular formula C9H13N B14366949 2-(3-Methylbut-2-en-1-yl)-1H-pyrrole CAS No. 92387-18-3

2-(3-Methylbut-2-en-1-yl)-1H-pyrrole

Cat. No.: B14366949
CAS No.: 92387-18-3
M. Wt: 135.21 g/mol
InChI Key: NUBSSAYFSSSJAI-UHFFFAOYSA-N
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Description

2-(3-Methylbut-2-en-1-yl)-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 3-methylbut-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbut-2-en-1-yl)-1H-pyrrole typically involves the reaction of pyrrole with 3-methylbut-2-en-1-yl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrrole, followed by nucleophilic substitution with the halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbut-2-en-1-yl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(3-Methylbut-2-en-1-yl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-2-en-1-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbut-2-en-1-yl pivalate
  • 1-(3-Methylbut-2-en-1-yl)-1H-indole
  • 3-Methyl-2-buten-1-yl pivalate

Uniqueness

2-(3-Methylbut-2-en-1-yl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

92387-18-3

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

2-(3-methylbut-2-enyl)-1H-pyrrole

InChI

InChI=1S/C9H13N/c1-8(2)5-6-9-4-3-7-10-9/h3-5,7,10H,6H2,1-2H3

InChI Key

NUBSSAYFSSSJAI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC=CN1)C

Origin of Product

United States

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